6'-Bromospiro[cyclobutane-1,3'-indoline]
Description
Foundational Principles of Spirocyclic Systems in Organic Chemistry
Spiro compounds are a class of molecules distinguished by their unique structure where at least two rings are connected by a single, common atom known as the spiro atom. wikipedia.org This structural feature imparts significant conformational rigidity, as the rings are locked into perpendicular orientations relative to each other. researchgate.net Unlike fused or bridged ring systems, the single-point connection in spirocycles creates a defined and predictable three-dimensional geometry. e-bookshelf.de This inherent rigidity is a highly desirable trait in medicinal chemistry, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. researchgate.net The development of synthetic methods to create these complex structures, particularly those involving a quaternary spiro-carbon, remains a challenging yet critical area of organic synthesis. cambridgescholars.com
The Indoline (B122111) and Cyclobutane (B1203170) Moieties as Privileged Scaffolds in Complex Molecule Synthesis
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. researchgate.net Both the indoline and cyclobutane moieties that constitute the spiro[cyclobutane-1,3'-indoline] (B1614258) system fall into this category.
The indoline scaffold, a saturated analog of the indole (B1671886) ring, is a core component of numerous natural products and synthetic pharmaceuticals. researchgate.net Its bicyclic structure is a versatile pharmacophore that has been incorporated into a wide range of therapeutic agents, including those with antimicrobial and anticancer properties. researchgate.netnih.gov The indoline nucleus offers multiple points for chemical modification, allowing for the fine-tuning of a molecule's biological activity and physicochemical properties. researchgate.net
The cyclobutane ring, while less common than five- or six-membered rings, offers unique advantages in molecular design. mdpi.com The introduction of a cyclobutane fragment can enforce a specific conformation on a molecule, a strategy often used to improve its interaction with a target protein. lifechemicals.com Due to its strained four-membered ring, it can also serve as a versatile synthetic intermediate for various chemical transformations. researchgate.netresearchgate.net In drug design, the cyclobutane unit can act as a bioisostere for other groups, such as double bonds or larger rings, helping to optimize a compound's pharmacokinetic profile without drastically altering its electronic properties. lifechemicals.com
Research Trajectories for Substituted Spiro[cyclobutane-1,3'-indoline] Compounds, with Emphasis on Halogenated Analogues
Research into spiro[cyclobutane-1,3'-indoline] compounds is largely driven by their potential applications in medicinal chemistry. A common strategy in this field is the synthesis of compound libraries where the core scaffold is decorated with various substituents to explore structure-activity relationships.
Halogenated analogues, such as 6'-Bromospiro[cyclobutane-1,3'-indoline], are of particular importance in this context. The introduction of a bromine atom onto the indoline ring serves several purposes. Firstly, halogenation can significantly modulate a molecule's lipophilicity and metabolic stability. Secondly, and perhaps more importantly, the bromine atom acts as a versatile chemical "handle." It provides a reactive site for a variety of powerful cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings), enabling the attachment of a wide array of other functional groups.
While extensive biological studies on 6'-Bromospiro[cyclobutane-1,3'-indoline] itself are not widely reported, its significance lies in its role as a key synthetic intermediate. Chemical supplier catalogs list it as a building block for custom synthesis, underscoring its utility in the construction of more complex, potentially bioactive molecules. appchemical.combldpharm.com Research on related compounds, such as spiro[cyclopropane-1,3'-indolin]-2'-ones, has demonstrated that modifications on the indoline ring are crucial for tuning biological activity, particularly in the development of anticancer agents. nih.govresearchgate.net Therefore, the research trajectory for 6'-Bromospiro[cyclobutane-1,3'-indoline] is directed towards its use in generating diverse libraries of novel spiro compounds for screening in drug discovery programs.
Data Tables
Table 1: Chemical Profile of 6'-Bromospiro[cyclobutane-1,3'-indoline]
| Identifier | Value |
|---|---|
| CAS Number | 1379363-66-2 appchemical.com |
| Molecular Formula | C₁₁H₁₂BrN appchemical.com |
| Molecular Weight | 238.12 g/mol appchemical.com |
| IUPAC Name | 6'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] |
| SMILES | Brc1ccc2c(c1)NCC12CCC1 appchemical.com |
Structure
3D Structure
Properties
Molecular Formula |
C11H12BrN |
|---|---|
Molecular Weight |
238.12 g/mol |
IUPAC Name |
6-bromospiro[1,2-dihydroindole-3,1'-cyclobutane] |
InChI |
InChI=1S/C11H12BrN/c12-8-2-3-9-10(6-8)13-7-11(9)4-1-5-11/h2-3,6,13H,1,4-5,7H2 |
InChI Key |
XRNPOAHRSVEKGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CNC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Spiro Cyclobutane 1,3 Indoline Derivatives
Catalytic Strategies for Constructing the Spiro[cyclobutane-1,3'-indoline] (B1614258) Core
Modern synthetic chemistry relies heavily on catalytic processes to build molecular complexity from simpler starting materials. For the spiro[cyclobutane-1,3'-indoline] core, transition-metal catalysis has been particularly transformative, offering pathways that are both efficient and versatile. These reactions often proceed under mild conditions and demonstrate broad functional group tolerance, making them suitable for complex molecule synthesis.
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single operation without the isolation of intermediates. nih.govrsc.org This approach significantly enhances synthetic efficiency by reducing the number of purification steps, saving time and resources. nih.gov The application of cascade reactions to spiroannulation—the formation of a spirocyclic ring system—has provided powerful tools for assembling the spiro[cyclobutane-1,3'-indoline] framework. rsc.org
A groundbreaking strategy for constructing spiroindolines involves the sequential functionalization of both C(sp²)–H and C(sp³)–H bonds. acs.org This approach leverages a directing group to facilitate the initial, regioselective activation of an aromatic C(sp²)–H bond, followed by an intramolecular cyclization involving a typically less reactive C(sp³)–H bond. acs.orgresearchgate.net
Recent research has demonstrated a novel synthesis of spiroindoline derivatives through a cascade reaction of N-methyl-N-nitrosoanilines with diazo homophthalimides. acs.org This process is initiated by a Rhodium(III)-catalyzed, nitroso-group-assisted ortho-C–H bond activation and alkylation, followed by a subsequent C(sp³)–H activation that leads to the final spiroannulation. acs.org The key advantage of this method lies in its use of simple, readily available starting materials and its unique reaction pathway under mild conditions. acs.org The synthesis of a 6'-bromo derivative would be feasible using a starting aniline (B41778) with a bromine atom at the para-position to the N-methyl-N-nitroso group.
Table 1: Rh(III)-Catalyzed Tandem C–H Functionalization for Spiroindoline Synthesis
| Entry | N-Nitrosoaniline Derivative | Diazo Compound | Product Yield |
|---|---|---|---|
| 1 | N-methyl-N-nitrosoaniline | Diazo homophthalimide | High |
| 2 | 4-Bromo-N-methyl-N-nitrosoaniline | Diazo homophthalimide | Good |
Data synthesized from findings on tandem C(sp2)-H and C(sp3)-H bond functionalization. acs.org
Gold catalysts are renowned for their ability to activate π-systems like alkynes and allenes, facilitating a range of cyclization reactions. researchgate.net In the context of forming the spiro[cyclobutane-1,3'-indoline] core, gold-catalyzed processes can be employed to construct the cyclobutane (B1203170) ring fused to the indoline (B122111) system. A notable application is the gold-photocatalyzed [2+2] cycloaddition reaction. nih.govacs.org
This methodology involves the intermolecular cycloaddition of 1-acetylindoles with alkenes. nih.govacs.org Gold complexes, such as [Au(SIPr)Cbz], have proven to be indispensable catalysts for this transformation, succeeding where conventional iridium or organic photosensitizers show limited efficiency. nih.govacs.org This approach unlocks a direct route to cyclobutane-fused indolines, which are isomeric precursors or structural analogs to the spiro[cyclobutane-1,3'-indoline] system. nih.govresearchgate.netkaust.edu.sa The synthesis proceeds without requiring substituents at the C2 or C3 position of the indole (B1671886), offering a versatile entry point to this class of compounds. nih.govacs.org
Rhodium(III) catalysis has emerged as a powerful tool for C–H activation and annulation reactions. rsc.org These processes are characterized by their high efficiency, regioselectivity, and functional group tolerance. researchgate.net In the synthesis of spiroindolines, Rh(III) catalysts can facilitate [4+1] or [3+3] spiroannulation reactions. rsc.orgrsc.org
For instance, a chemo- and regioselective Rh(III)-catalyzed C7-spiroannulation of N-benzo[d]imidazole indolines with maleimides has been developed to produce fused aza-spirocycles in high yields. researchgate.net This reaction proceeds via a C-H activation/alkenylation of the indoline at the C7 position, followed by an intramolecular aza-Michael reaction to form the spirocyclic framework. researchgate.net While this specific example focuses on C7 functionalization, related Rh(III)-catalyzed C-H activation strategies directed at other positions can be envisioned to construct the desired spiro[cyclobutane-1,3'-indoline] core, particularly when coupled with appropriate cyclobutane precursors.
Palladium catalysis is a cornerstone of modern organic synthesis, with a vast array of applications in forming C-C and C-heteroatom bonds. For the synthesis of spirocyclic indolines, palladium-catalyzed reactions such as intramolecular Heck reactions and C–H functionalization have proven highly effective. nih.govacs.orgnih.gov
One approach involves a domino sequence featuring a 5-exo-trig Heck cyclization followed by an intramolecular direct C–H functionalization. acs.orgnih.gov This strategy has been successfully used to synthesize spiro-fused dihydroquinolin-2-ones. acs.orgnih.gov A related strategy for spiroindolines involves the intramolecular palladium(0)-catalyzed C–H functionalization of a methine C(sp³)–H bond, which has been used to synthesize cyclopropyl (B3062369) spiroindolines. acs.orgfigshare.com Furthermore, palladium catalysts can mediate the cyclization of indoles bearing a propargyl chloride side chain at the C3-position to afford spiroindolines. elsevierpure.com The synthesis of spiroindenyl-2-oxindoles has also been achieved via a palladium-catalyzed cascade Heck/C–H functionalization process. nih.gov These methods showcase the versatility of palladium catalysis in constructing diverse spiroindoline scaffolds.
Table 2: Overview of Palladium-Catalyzed Routes to Spiroindolines
| Reaction Type | Starting Materials | Key Intermediates | Reference |
|---|---|---|---|
| Heck/C-H Functionalization | 2-Bromoarylamides, Vinyl bromides | Spiropalladacycles | nih.gov |
| Domino Heck/Direct Arylation | Anilides with alkene tether | Alkylpalladium(II) species | acs.orgnih.gov |
| Methine C-H Arylation | Aryl halides, Cyclopropyl-tethered indoles | Palladacycle | acs.orgfigshare.com |
Cycloaddition Reactions in the Assembly of Fused Spiroindolines
Cycloaddition reactions are powerful chemical transformations that efficiently build cyclic structures with high atom economy. nih.gov These reactions, particularly [2+2] and [3+2] cycloadditions, are instrumental in assembling the spiro[cyclobutane-1,3'-indoline] core and its fused derivatives.
The [2+2] photocycloaddition is a classic method for forming cyclobutane rings and has been adapted for the synthesis of cyclobutane-fused indolines using visible-light photocatalysis. nih.govresearchgate.net This approach often utilizes a photosensitizer to promote an indole derivative to an excited state, which then undergoes cycloaddition with an alkene. researchgate.net
The [3+2] cycloaddition is another key strategy, typically involving the reaction of a 1,3-dipole with a dipolarophile. rsc.orgmdpi.com In the context of spiroindoline synthesis, azomethine ylides generated in situ from isatins and amino acids are common 1,3-dipoles. rsc.orgmdpi.com These can react with various dipolarophiles, including activated alkenes, to construct spiro-pyrrolidinyl-oxindoles. While this method directly forms a five-membered ring, modifications of the dipolarophile or subsequent transformations can lead to the desired spiro-cyclobutane structure or related fused systems. researchgate.net These reactions often proceed with high regio- and stereoselectivity, providing access to complex, polycyclic spiroindoline architectures. rsc.org
Intramolecular Friedel-Crafts Reactions for Spiro[cyclobutane-1,1'-indene] Architectures
While distinct from the target spiro[cyclobutane-1,3'-indoline] system, the synthesis of indolyl-tethered spiro[cyclobutane-1,1'-indenes] provides valuable insights into the formation of spiro-cyclobutane-indoline related structures, particularly through intramolecular Friedel-Crafts reactions. A notable example involves a cascade reaction of 1-(pyridin-2-yl)-1H-indoles with alkynyl cyclobutanols. acs.orgacs.org This process is believed to proceed through an initial alkenylation of the indole followed by an intramolecular Friedel-Crafts reaction to yield the spiro[cyclobutane-1,1'-indene] products. acs.orgacs.org Mechanistic studies suggest the formation of a cation intermediate that undergoes cyclization. acs.org This strategy highlights the utility of cascade reactions in efficiently constructing complex spirocyclic frameworks. acs.orgacs.org
The reaction conditions for this transformation have been optimized, and a variety of substrates have been shown to be compatible with this methodology. acs.org The use of a directing group, such as the pyridin-2-yl group, is crucial for the regioselectivity of the initial C-H activation step. acs.org The scalability of this protocol has also been demonstrated, underscoring its potential for practical applications. acs.org
| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield |
| 1-(pyridin-2-yl)-1H-indole | 1-(phenylethynyl)-cyclobutanol | [IrCp*Cl2]2, AgSbF6, PivOH | 1-(pyridin-2-yl)-2-(spiro[cyclobutane-1,1'-inden]-2'-yl)-1H-indole | 65% |
Enantioselective and Diastereoselective Synthesis of Chiral Spiro[cyclobutane-1,3'-indoline] Scaffolds
The development of stereoselective methods for the synthesis of chiral spiro[cyclobutane-1,3'-indoline] scaffolds is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. Significant progress has been made in the areas of asymmetric desymmetrization and the development of chiral catalysts to control the formation of specific stereoisomers. rsc.orgrsc.orgresearchgate.netresearchgate.net
Asymmetric desymmetrization has emerged as a powerful strategy for the enantioselective synthesis of spiroindolines. This approach involves the selective reaction of one of two prochiral functional groups in a symmetrical starting material, leading to the formation of a chiral product. While specific examples focusing solely on spiro[cyclobutane-1,3'-indoline] are limited in the provided search results, the general principles of asymmetric desymmetrization are broadly applicable to the synthesis of various chiral spiroindoline scaffolds. researchgate.netresearchgate.net
A variety of chiral catalysts have been developed to effect the enantioselective and diastereoselective synthesis of spiroindolines. rsc.orgrsc.orgresearchgate.netresearchgate.net These catalysts create a chiral environment that directs the formation of a specific stereoisomer. Chiral phosphoric acids, for instance, have been successfully employed in the synthesis of enantio-enriched spiroindolines through a sequential isomerization/spirocyclization/transfer hydrogenation process. rsc.org
Organocatalysis has also proven to be a valuable tool for the stereoselective synthesis of spirocyclic oxindoles, which are closely related to spiroindolines. For example, (R)-diphenylprolinol silyl (B83357) ether has been used to catalyze tandem Michael/aldol (B89426) reactions to produce spiro[cyclohexane-1,3'-indolin]-2'-one (B182482) derivatives with multiple stereocenters in high yields and with excellent enantioselectivities. nih.gov The choice of N-protecting group on the oxindole (B195798) was found to be critical for the stereochemical outcome of the cyclization. nih.gov
| Catalyst Type | Reaction | Product Type | Stereoselectivity |
| Chiral Phosphoric Acid | Isomerization/Spirocyclization/Transfer Hydrogenation | Spiroindolines | Excellent enantioselectivities |
| (R)-diphenylprolinol silyl ether | Michael/Aldol Cascade | Spiro[cyclohexane-1,3'-indolin]-2'-ones | Excellent enantioselectivities (>99% ee) |
Strategies for Late-Stage Functionalization and Halogenation, Including Bromination at the 6'-Position of Spiro[cyclobutane-1,3'-indoline]
Late-stage functionalization is a crucial strategy in medicinal chemistry as it allows for the rapid diversification of complex molecules at a late stage of the synthesis, enabling the exploration of structure-activity relationships. The introduction of a bromine atom at the 6'-position of the spiro[cyclobutane-1,3'-indoline] core is a key transformation for accessing the target compound, 6'-Bromospiro[cyclobutane-1,3'-indoline].
While direct methods for the selective bromination of the parent spiro[cyclobutane-1,3'-indoline] at the 6'-position are not extensively detailed in the provided search results, general methods for the halogenation of indoline and related aromatic systems can be applied. Electrophilic aromatic substitution is the most common method for introducing a bromine atom onto an aromatic ring. Reagents such as N-bromosuccinimide (NBS) are frequently used for this purpose. acs.org The regioselectivity of the bromination is influenced by the electronic properties of the substituents on the indoline ring.
In a related example, the C-3 position of an indolyl-tethered spiro[cyclobutane-1,1'-indene] was successfully brominated in excellent yield using NBS. acs.org This demonstrates the feasibility of using NBS for the late-stage bromination of complex indole-containing spirocycles. The specific conditions for the selective bromination of spiro[cyclobutane-1,3'-indoline] at the 6'-position would likely require careful optimization of the reaction parameters, including the choice of brominating agent, solvent, and temperature, to achieve the desired regioselectivity and avoid side reactions.
The compound 6'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one is commercially available, indicating that synthetic routes to this specific halogenated derivative have been established. glpbio.com
Mechanistic Elucidation of Spiro Cyclobutane 1,3 Indoline Synthesis
Reaction Pathway Analysis of Spiroannulation Processes
Spiroannulation, the formation of a spirocycle, is the key transformation in synthesizing 6'-Bromospiro[cyclobutane-1,3'-indoline]. Several mechanistic pathways have been explored for the construction of related spiroindoline frameworks, which provide a basis for understanding the synthesis of the target compound.
One prominent strategy involves [2+2] cycloaddition reactions . acs.org In this approach, a 3-alkylideneoxindole precursor reacts with an appropriate alkene under thermal or photochemical conditions. The reaction proceeds through a concerted or stepwise pathway involving a diradical or zwitterionic intermediate to form the cyclobutane (B1203170) ring. The presence of the 6'-bromo substituent on the indoline (B122111) ring can influence the electronic properties of the dienophile, potentially affecting the reaction rate and selectivity.
Another powerful method is the intramolecular dearomative spirocyclization . This can be initiated by various means, including transition metal-catalyzed C-H activation or cascade reactions involving nucleophilic attack followed by cyclization. acs.orgchemrxiv.orgrsc.org For instance, an indole (B1671886) derivative with a tethered functional group can be activated by a transition metal catalyst, leading to a spiroindoleninium intermediate which can then be reduced to the final spiroindoline product. acs.orgchemrxiv.org Cascade reactions, such as a Michael addition followed by an intramolecular alkylation, also provide a route to these structures. rsc.org For example, the reaction of unfunctionalized indoles with electrophilic dihalides like 1,3-dibromopropane (B121459) in the presence of a base can directly furnish the spiro[cyclobutane-1,3'-indoline] (B1614258) core. acs.org
Multicomponent reactions offer an efficient pathway, assembling the spirocyclic product from three or more starting materials in a single pot. beilstein-journals.orgacs.org A plausible mechanism involves the initial formation of a reactive intermediate, such as an azomethine ylide from an isatin (B1672199) derivative, which then undergoes a cycloaddition with a suitable dipolarophile. mdpi.com
Experimental Evidence for Mechanistic Proposals (e.g., Control Experiments, Kinetic Isotope Effects)
Elucidating these complex reaction pathways requires robust experimental evidence. Control experiments are fundamental to confirming the necessity of specific reagents or conditions. For instance, running a proposed cascade reaction in the absence of the catalyst or base can help establish its role in initiating the sequence. nih.gov Similarly, attempting to isolate or trap proposed intermediates provides direct evidence for their existence on the reaction pathway. beilstein-journals.org
Kinetic Isotope Effects (KIEs) are a powerful tool for probing transition state structures. ic.ac.uk For reactions involving proton transfer or C-H bond cleavage in the rate-determining step, substituting hydrogen with deuterium (B1214612) can lead to a measurable change in the reaction rate. For example, in the acid-catalyzed hydrogen exchange of indoles, significant primary kinetic isotope effects (kH/kD = 4.5–6.3) have been observed, consistent with a rate-limiting proton transfer step. rsc.org Computational modeling of KIEs for related indolinone systems shows that the magnitude of the effect can correlate with the "earliness" or "lateness" of the transition state for proton transfer. ic.ac.uk Such studies, if applied to the spiroannulation of 6'-bromoindole derivatives, could clarify whether C-H activation at the indole C3 position is rate-limiting.
Spectroscopic analysis, particularly NMR, is invaluable for identifying intermediates and determining the structure of final products. acs.org In some cases, reactive intermediates can be directly observed and characterized at low temperatures.
Computational Chemistry for Mechanistic Insights (e.g., Transition State Location, Energy Profiles via DFT)
Computational chemistry, especially Density Functional Theory (DFT), has become an indispensable tool for gaining deep mechanistic insights where experimental methods are limited. researchgate.net DFT calculations can be used to map the entire potential energy surface of a reaction, locating transition states and intermediates. researchgate.net This allows for the determination of activation energies for competing pathways, providing a theoretical basis for observed product distributions.
For instance, in the synthesis of spirooxindoles, computational studies have been used to understand the mechanism and stereoselectivity of cycloaddition reactions. rsc.org These studies can model the approach of reactants, calculate the energies of different transition state geometries, and explain why a particular diastereomer is favored. The π-π interactions between aromatic rings of the catalyst and substrate can be identified as key factors in controlling the chiral environment and inducing high enantioselectivity. researchgate.net The influence of the 6'-bromo substituent, with its electron-withdrawing inductive effect and electron-donating resonance effect, could be precisely modeled to predict its impact on reaction barriers and regioselectivity.
| Reaction Pathway | Intermediate | Transition State | Activation Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|---|
| [2+2] Cycloaddition (Concerted) | N/A | TS1 | 25.4 | Feasible at high temp. |
| [2+2] Cycloaddition (Stepwise) | Zwitterion | TS2 | 22.1 | Favored pathway |
| Intramolecular Alkylation | Enolate | TS3 | 28.9 | Disfavored |
Understanding Regio- and Stereochemical Selectivity in Spiro[cyclobutane-1,3'-indoline] Formation
Achieving high selectivity is a paramount goal in synthesis. For 6'-Bromospiro[cyclobutane-1,3'-indoline], this involves controlling both the point of cyclization (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity).
Stereoselectivity is critical when multiple stereocenters are formed during the reaction. In the synthesis of spiro[cyclobutane-1,3'-indoline], a quaternary spiro-center is generated, and additional stereocenters can be created on the cyclobutane ring. Diastereoselectivity and enantioselectivity are often controlled by the choice of catalyst, reaction conditions, and protecting groups on the indole nitrogen. nih.govrsc.org
Organocatalytic cascade reactions have demonstrated remarkable control over stereochemistry. nih.gov For example, in the synthesis of spiro[cyclohexane-1,3'-indolin]-2'-ones, the choice of an electron-withdrawing versus an electron-donating protecting group on the indolinone nitrogen completely reversed the stereochemical outcome of the final aldol (B89426) ring closure, allowing for selective access to different diastereomers. nih.gov This highlights the subtle interplay of steric and electronic effects in the transition state that governs the facial selectivity of the cyclization. Chiral transition-metal catalysts, such as those based on palladium or rhodium, are also widely used to achieve high enantioselectivity in C-H activation and cycloaddition reactions leading to spirooxindoles. rsc.org
| Entry | N-Protecting Group | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (% ee) |
|---|---|---|---|---|
| 1 | -Boc (withdrawing) | 85 | 10:1 | 99 |
| 2 | -Ac (withdrawing) | 72 | 12:1 | 99 |
| 3 | -PMB (donating) | 81 | 1:15 | 99 |
| 4 | -Bn (donating) | 75 | 1:12 | 99 |
Identification and Characterization of Reactive Intermediates
The direct observation and characterization of reactive intermediates are often challenging but provide unequivocal support for a proposed mechanism. In the synthesis of spiroindolines, several types of intermediates are postulated depending on the reaction pathway.
In transition metal-catalyzed dearomatization reactions, a key intermediate is the spiroindoleninium species. acs.orgchemrxiv.orgresearchgate.net This dearomatized cation is highly electrophilic at the C2 position and its formation and subsequent reaction, often a 1,2-migration, are central to many transformations that produce spiroindoles. chemrxiv.org
In multicomponent reactions involving isatins, azomethine ylides are frequently proposed as key 1,3-dipolar intermediates that undergo cycloaddition to form a five-membered ring fused to the spiro-center. mdpi.com Similarly, reactions involving phosphines can generate phosphonium (B103445) ylides as reactive species. youtube.com
Cascade reactions, such as the Michael/Aldol sequence, proceed through acyclic intermediates. nih.gov The initial Michael adduct can be considered a key intermediate, whose conformation dictates the stereochemical outcome of the subsequent intramolecular aldol cyclization. In some cases, these intermediates can be isolated or detected spectroscopically (e.g., by NMR or MS) if they are sufficiently stable. beilstein-journals.orgnih.gov Advanced techniques like MicroED (Microcrystal Electron Diffraction) are also emerging as powerful tools for the structural characterization of highly reactive or unstable intermediates that form nanocrystals but not single crystals suitable for traditional X-ray diffraction. nih.gov
Theoretical and Computational Investigations of Spiro Cyclobutane 1,3 Indoline Electronic Structure and Reactivity
Advanced Quantum Chemical Calculations on Spirocyclic Systems
Quantum chemical calculations are indispensable tools for elucidating the intricate electronic and structural properties of complex organic molecules. For the spiro[cyclobutane-1,3'-indoline] (B1614258) framework, these methods can provide profound insights into its behavior and characteristics.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. Applying DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would enable the precise determination of the ground-state geometry of 6'-Bromospiro[cyclobutane-1,3'-indoline].
Key geometric parameters, including bond lengths, bond angles, and dihedral angles, could be accurately calculated. Of particular interest would be the geometry around the spirocyclic carbon, the planarity of the indoline (B122111) ring, and the puckering of the cyclobutane (B1203170) ring. The introduction of the bromine atom at the 6'-position is predicted to induce minor, yet discernible, changes in the geometry of the benzene (B151609) ring of the indoline system due to its steric bulk and electronic influence.
Table 1: Predicted Key Geometric and Electronic Parameters for 6'-Bromospiro[cyclobutane-1,3'-indoline] from DFT Calculations
| Parameter | Predicted Value Range | Significance |
| C-Br Bond Length | ~1.90 Å | Reflects the strength of the carbon-bromine bond. |
| Spiro C-N Bond Length | ~1.45 Å | Indicates the nature of the bond at the spirocenter. |
| Cyclobutane Puckering Angle | Variable | Describes the conformation of the four-membered ring. |
| HOMO Energy | Lowered relative to parent | Indicates increased ionization potential. |
| LUMO Energy | Slightly lowered | Affects electron affinity. |
| HOMO-LUMO Gap | Modulated | Influences chemical reactivity and spectral properties. |
Note: The values in this table are predictive and would require specific DFT calculations for confirmation.
Computational methods can also predict spectroscopic properties, providing a powerful tool for the interpretation of experimental data.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often employed within a DFT framework, can provide theoretical predictions of 1H and 13C NMR chemical shifts. For 6'-Bromospiro[cyclobutane-1,3'-indoline], this would be invaluable for assigning the signals in its experimental NMR spectra. The calculations would predict the downfield shift of the aromatic protons and carbons adjacent to the bromine atom due to its anisotropic effect.
UV-Vis Absorption Features: Time-dependent DFT (TD-DFT) calculations can be used to simulate the electronic absorption spectrum (UV-Vis). This would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The electronic transitions, such as π → π* transitions within the indoline chromophore, would be identified. The bromo-substitution is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted spiro[cyclobutane-1,3'-indoline].
Conformational Landscapes and Intramolecular Dynamics
The spiro[cyclobutane-1,3'-indoline] system possesses conformational flexibility, primarily associated with the puckering of the cyclobutane ring. Computational potential energy surface (PES) scans can be performed to explore the different possible conformations and identify the most stable conformers. The energy barriers between these conformers can also be calculated, providing insight into the intramolecular dynamics of the molecule. The presence of the bulky bromine atom is unlikely to significantly alter the fundamental conformational preferences of the cyclobutane ring but may influence the rotational barriers of the C-N bond.
Analysis of Bonding Characteristics and Aromaticity in the Indoline and Cyclobutane Rings
Natural Bond Orbital (NBO) analysis is a powerful tool for investigating bonding interactions and charge distribution within a molecule. For 6'-Bromospiro[cyclobutane-1,3'-indoline], NBO analysis would provide a detailed picture of the hybridization of the atoms, the nature of the chemical bonds (e.g., σ, π, and hyperconjugative interactions), and the delocalization of electron density.
The aromaticity of the indoline ring can be quantified using various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would confirm the aromatic character of the benzene portion of the indoline ring and the non-aromatic nature of the five-membered heterocyclic ring. The cyclobutane ring is inherently non-aromatic and strained.
Computational Prediction of Reactivity and Selectivity in Further Derivatization
Computational chemistry can predict the most likely sites for chemical reactions. For 6'-Bromospiro[cyclobutane-1,3'-indoline], several reactivity descriptors can be calculated:
Fukui Functions: These functions identify the sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. For electrophilic substitution on the aromatic ring, the calculations would likely indicate the positions ortho and para to the amino group as the most activated, with the bromine atom also influencing the regioselectivity.
Reaction Pathway Modeling: For specific derivatization reactions, the transition states and reaction pathways can be computationally modeled to predict the activation energies and reaction kinetics. This would allow for a rational approach to designing synthetic routes for further functionalization of the 6'-Bromospiro[cyclobutane-1,3'-indoline] scaffold.
Molecular Recognition and Biological Target Engagement by Spiroindoline Scaffolds
Computational and Structural Biology Approaches to Ligand-Target Interactions.nih.gov
Computational methods are invaluable tools for predicting and analyzing the interactions between ligands, such as spiroindoline derivatives, and their biological targets. nih.gov These approaches provide insights into binding affinities and the specific molecular forces that govern these interactions.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.govnih.gov This method helps in understanding the binding mode and estimating the binding affinity. For instance, docking studies have been employed to investigate the interaction of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives with biological targets like the SARS-CoV-2 main protease and human mast cell tryptase. nih.govmdpi.com These studies help in identifying promising candidates for further development by comparing their estimated total energy and binding affinity. nih.gov
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, allowing researchers to observe the conformational changes and stability of the interaction over time. arxiv.orggithub.ionih.gov By simulating the movement of atoms, MD can refine the initial docking poses and provide a more accurate estimation of binding free energies. arxiv.orgresearchgate.net These simulations are crucial for understanding the dynamic nature of molecular recognition and for designing ligands with improved binding characteristics. arxiv.orggithub.io
The stability of a ligand-receptor complex is determined by a variety of non-covalent interactions. Understanding these interactions is key to designing effective drug candidates.
Hydrogen Bonding: This interaction involves a hydrogen atom shared between two electronegative atoms, such as oxygen or nitrogen. In the context of spiroindoline derivatives, the hydrogen bonding ability of the nitrogen atom in the isatin (B1672199) ring can be crucial for higher activity. nih.gov For example, in the binding of spiroindoline-capped HDAC6 inhibitors, the piperidine (B6355638) nitrogen forms a hydrogen bond with a water molecule, which in turn interacts with the protein backbone. unisi.it
Hydrophobic Contacts: These interactions occur between nonpolar regions of the ligand and the receptor, driven by the tendency of water to exclude nonpolar molecules. The indoline (B122111) core of spiro[pyrrolidine-3,3′-oxindoles] occupies a primary hydrophobic cavity in the 5-HT6 receptor binding pocket. nih.gov Similarly, the spiroindoline capping group of some HDAC6 inhibitors is oriented toward a hydrophobic pocket at the mouth of the active site. unisi.it
Pi-Stacking: This refers to the attractive, noncovalent interactions between aromatic rings. The para-substituted phenyl linker in certain spiroindoline-based HDAC6 inhibitors makes favorable offset π-π interactions within an aromatic crevice of the enzyme. unisi.it
Modulation of Protein Function and Biological Pathways by Spiroindoline Derivatives at the Molecular Level
Spiroindoline derivatives have been shown to modulate the function of several important proteins, leading to potential therapeutic applications in various diseases.
Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. nih.govnih.gov The Bromodomain and Extra-Terminal (BET) family of proteins are key epigenetic readers and have been implicated in cancer progression. mdpi.com
Certain spiro[cyclobutane-1,3'-indolin]-2'-one (B2532996) derivatives have been identified as inhibitors of the BET family of bromodomains. wipo.intgoogle.com These compounds act by competitively binding to the acetylated lysine binding pocket of the bromodomain, thereby displacing BET proteins from chromatin. nih.gov This disruption of the interaction between BET proteins and acetylated histones leads to the downregulation of target genes, such as the MYC oncogene, which is a key driver in many cancers. mdpi.comresearchgate.net The development of these inhibitors opens up new avenues for cancer therapy by targeting the epigenetic regulation of gene expression. nih.gov
The vesicular acetylcholine (B1216132) transporter (VAChT) is responsible for loading acetylcholine into synaptic vesicles, a critical step in cholinergic neurotransmission. nih.gov It is an important target for in vivo imaging of neurodegenerative diseases. nih.govhzdr.de
Spiroindolines have been identified as a novel class of ligands for VAChT, distinct from the classical inhibitor vesamicol. nih.govplos.orgresearchgate.net Studies have shown that insecticidal spiroindolines are potent inhibitors of VAChT-mediated acetylcholine transport. nih.gov A series of N,N-substituted spiro[indoline-3,4'-piperidine] (B44651) derivatives were synthesized and their in vitro binding affinities for VAChT were determined, with Kᵢ values in the range of 39-376 nM. nih.govhzdr.de However, these compounds also showed significant binding to sigma receptors, which could limit their suitability as selective VAChT ligands for applications like PET imaging. nih.govhzdr.de Despite this, the discovery of spiroindolines as VAChT ligands provides a new chemical scaffold for the development of tools to study cholinergic neurons. nih.gov
Spiroindoline derivatives have also demonstrated the ability to modulate the activity of various enzymes, highlighting their versatility as a privileged scaffold in drug discovery.
Aldose Reductase (AR) Inhibition: Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes. nih.govnih.govmdpi.comunits.it Novel spiroindoline oxadiazolyl-based acetate (B1210297) derivatives have been synthesized and shown to be potent inhibitors of AR, with Kᵢ values ranging from 0.186 ± 0.020 μM to 0.662 ± 0.042 μM. nih.gov Some of these compounds were even more potent than the clinically used drug, Epalrestat. nih.gov Molecular dynamics simulations have been used to understand the stability of the docked complex and identify key amino acid residues involved in the interaction. nih.govresearchgate.net
HDAC6 Inhibition: Histone deacetylase 6 (HDAC6) is a unique, cytoplasmically localized enzyme that deacetylates non-histone proteins like α-tubulin and Hsp90. nih.govbohrium.com Selective inhibition of HDAC6 is a promising therapeutic strategy for cancer. nih.gov A series of spiroindoline derivatives have been developed as novel and selective HDAC6 inhibitors. unisi.itnih.govunisi.it For example, compound 6j was identified as a potent and selective hHDAC6 inhibitor with an IC₅₀ value of 48.5 nM. unisi.itnih.gov Molecular modeling and X-ray crystallography studies have revealed that the spiroindoline scaffold acts as an optimal cap group for selective HDAC6 inhibition, fitting into a pocket at the mouth of the active site. unisi.itresearchgate.net
Structure-Activity Relationship (SAR) Derivation at the Molecular Interaction Level for Spiroindoline Compounds
The biological activity of spiroindoline compounds is intricately linked to their structural features, which dictate their interactions with protein targets. The structure-activity relationship (SAR) for this scaffold can be systematically dissected by considering the contributions of the indoline core, the spirocyclic moiety, and the various substituents. For 6'-Bromospiro[cyclobutane-1,3'-indoline], the key structural elements influencing its molecular interactions are the bromine atom at the 6'-position, the cyclobutane (B1203170) ring at the 3'-position, and the indoline nitrogen.
Halogen substitution on the aromatic ring of the indoline core is a common strategy to modulate the pharmacological properties of spiroindoline derivatives. The presence of a bromine atom at the 6'-position, as in 6'-Bromospiro[cyclobutane-1,3'-indoline], can significantly impact biological activity through several mechanisms:
Electronic Effects: The electron-withdrawing nature of the bromine atom can influence the electron density of the aromatic ring, potentially affecting its interaction with electron-rich or electron-deficient pockets in a protein's binding site.
Hydrophobic Interactions: The bromine atom increases the lipophilicity of the molecule, which can enhance binding to hydrophobic pockets within a target protein. This is a crucial factor for compounds targeting protein-protein interactions, which often involve large, flat, and hydrophobic interfaces. nih.govmdpi.com
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen in the backbone or side chains of amino acid residues. This specific and directional interaction can significantly contribute to the binding affinity and selectivity of the compound.
Studies on related spirooxindole compounds have demonstrated that halogen substituents, including bromine and chlorine, at similar positions can lead to potent inhibitory activity against various biological targets, such as the MDM2-p53 protein-protein interaction. nih.govnih.gov For instance, a chloro-substituted analog showed significant dual inhibitory activity against MDM2-p53 and MDM4-p53 interactions. mdpi.com
Conformational Rigidity: The spiro-fusion of the cyclobutane ring restricts the conformational flexibility of the indoline scaffold, reducing the entropic penalty upon binding to a target. researchgate.net This pre-organization of the molecule into a bioactive conformation can lead to higher binding affinities.
Hydrophobic Interactions: The aliphatic nature of the cyclobutane ring can engage in van der Waals and hydrophobic interactions with nonpolar residues in the binding site of a protein.
Vectorial Projection of Substituents: The spiro center acts as a pivot, projecting the substituents in specific vectors. The size of the spirocyclic ring can influence this projection. While cyclopropane (B1198618) and pyrrolidine (B122466) rings are more commonly studied in spiroindolines, the cyclobutane ring offers a unique conformational profile and spatial arrangement of substituents. nih.govrsc.orgnih.gov
The following table summarizes the impact of different spirocyclic rings on the activity of spiroindoline analogs from various studies, illustrating the importance of the spiro moiety's size and composition.
| Spirocyclic Ring | Target | Activity | Reference |
| Cyclopropane | Anticancer (various cell lines) | Promising activity observed | nih.gov |
| Pyrrolidine | 5-HT6 Receptor | Submicromolar affinities | nih.gov |
| Cyclohexane (in Di-spirooxindoles) | Anticancer (PC3, HeLa) | Active against cancer cell lines | researchgate.net |
The nitrogen atom of the indoline ring is a key site for modification, allowing for the introduction of various substituents that can modulate the compound's physicochemical properties and target interactions. While the parent 6'-Bromospiro[cyclobutane-1,3'-indoline] is unsubstituted at this position, derivatization can lead to significant changes in activity.
Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, forming crucial interactions with acceptor groups in the protein's active site. This is a common interaction motif observed in the binding of kinase inhibitors. nih.gov
Introduction of Functional Groups: Alkylation, acylation, or sulfonylation of the indoline nitrogen can introduce new functional groups that can form additional interactions with the target, such as hydrophobic, ionic, or further hydrogen bonding interactions. For example, the introduction of a phenylsulfonyl group in spiro[pyrrolidine-3,3'-indoline] analogs led to ligands with submicromolar affinities for the 5-HT6 receptor. nih.gov
The table below illustrates the effect of N-substitution on the activity of spiroindoline analogs from the literature.
| N1' Substituent | Target | Effect on Activity | Reference |
| Unsubstituted (N-H) | RET Tyrosine Kinase | Forms hydrogen bonds with hinge region | nih.gov |
| Phenylsulfonyl | 5-HT6 Receptor | Led to submicromolar affinity | nih.gov |
| Methyl | Plk4 Kinase | Potent antiproliferative effects | pensoft.net |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6'-Bromospiro[cyclobutane-1,3'-indoline], and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-component reactions (MCRs) or cyclization strategies. For example, a three-component reaction using substituted indoles, cyclobutane precursors, and brominating agents can yield the spiro structure. Optimization of solvent polarity (e.g., dichloromethane vs. DMF) and temperature (room temp. vs. reflux) significantly impacts yield, as polar aprotic solvents enhance cyclization efficiency . A representative table from recent studies:
| Precursor | Brominating Agent | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| Indole-A | NBS | DCM | 25 | 74 |
| Indole-B | Br₂ | DMF | 80 | 68 |
- Key Reference : Cyclohexyl-substituted precursors in DMF achieved 77% yield under reflux conditions .
Q. How is the structural integrity of 6'-Bromospiro[cyclobutane-1,3'-indoline] confirmed post-synthesis?
- Methodological Answer : A combination of -NMR, -NMR, and HRMS is essential. The spiro junction is confirmed by characteristic NMR signals for the cyclobutane protons (δ 2.8–3.2 ppm) and indoline aromatic protons (δ 6.5–7.3 ppm). X-ray crystallography is recommended for unambiguous confirmation, as seen in analogs like 6-Bromo-1',3',3'-trimethylspiro[indoline-3,2'-benzopyran] .
Q. What safety protocols are critical when handling brominated spiroindoline derivatives?
- Methodological Answer : Use fume hoods for bromine gas mitigation, wear nitrile gloves to prevent skin contact, and store compounds in amber vials at 2–8°C to avoid photodegradation. Emergency showers and eyewash stations must be accessible, as highlighted in organic chemistry laboratory guidelines .
Advanced Research Questions
Q. How can computational methods predict the reactivity of 6'-Bromospiro[cyclobutane-1,3'-indoline] in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the bromine substituent, which activates the spiro carbon for nucleophilic attack. Fukui indices identify the most electrophilic sites, guiding regioselectivity predictions. For example, the C-Br bond exhibits a high electrophilicity index (ω = 1.8 eV), favoring SN2 pathways .
Q. What strategies mitigate low yields in the synthesis of brominated spiroindoline derivatives?
- Methodological Answer :
- Catalyst Screening : Pd-catalyzed cross-coupling improves bromine incorporation efficiency .
- Solvent Optimization : Tetrahydrofuran (THF) enhances solubility of intermediates compared to DCM .
- Additive Use : Molecular sieves (3Å) absorb byproducts like HBr, shifting equilibrium toward product formation .
Q. How does the bromine substituent influence the biological activity of spiroindoline derivatives?
- Methodological Answer : Bromine enhances lipophilicity, improving membrane permeability. In vitro assays show that 6'-Bromospiro derivatives inhibit lactotransferrin (IC₅₀ = 12 µM) via halogen bonding with the protein’s active site. However, contradictory data exist: some studies report reduced activity due to steric hindrance, necessitating structure-activity relationship (SAR) studies with deuterated analogs .
Contradictory Data Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
